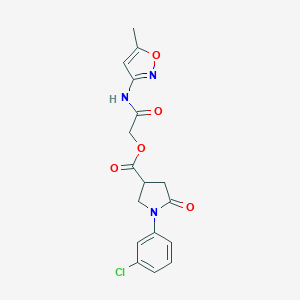
1-(3-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CMI, and it is a derivative of pyrrolidine. CMI has been synthesized using various methods, and it has been found to have promising scientific research applications.
Mecanismo De Acción
The mechanism of action of CMI is not fully understood. However, it is believed that CMI inhibits the activity of enzymes involved in various biological processes. CMI has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which has been found to improve cognitive function.
Biochemical and Physiological Effects:
CMI has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which has been found to improve cognitive function. CMI has also been found to have antimicrobial properties, which make it a potential candidate for the development of antibacterial agents. It has been found to have anti-inflammatory properties, which make it a potential candidate for the development of anti-inflammatory agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMI has several advantages and limitations when used in lab experiments. One advantage of CMI is that it is readily available and can be synthesized using various methods. CMI is also stable under various conditions, which makes it a suitable candidate for use in lab experiments. However, one limitation of CMI is that its mechanism of action is not fully understood. This makes it difficult to determine its precise effects on biological systems.
Direcciones Futuras
There are several future directions for the use of CMI in scientific research. One future direction is the development of CMI-based antibacterial agents. Another future direction is the development of CMI-based anti-inflammatory agents. CMI has also been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the potential applications of CMI in these areas.
Métodos De Síntesis
The synthesis of CMI can be achieved through various methods. One such method involves the reaction of 1-(3-chlorophenyl) pyrrolidine-3-carboxylic acid with methyl isoxazole-5-carboxylate and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 3-chloro-1-(methylsulfonyl)pyrrolidine with 5-methylisoxazole-3-carboxylic acid and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide. These methods have been found to yield high-quality CMI.
Aplicaciones Científicas De Investigación
CMI has been found to have potential applications in scientific research. It has been used as a starting material for the synthesis of various other compounds. CMI has been found to have antimicrobial properties, and it has been used in the development of antibacterial agents. It has also been used in the development of anti-inflammatory agents. CMI has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Nombre del producto |
1-(3-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester |
|---|---|
Fórmula molecular |
C17H16ClN3O5 |
Peso molecular |
377.8 g/mol |
Nombre IUPAC |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H16ClN3O5/c1-10-5-14(20-26-10)19-15(22)9-25-17(24)11-6-16(23)21(8-11)13-4-2-3-12(18)7-13/h2-5,7,11H,6,8-9H2,1H3,(H,19,20,22) |
Clave InChI |
RPDGMFLMKBYMTD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
SMILES canónico |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine](/img/structure/B270820.png)

![2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270824.png)
![6-bromo-N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270826.png)
![6-bromo-N-(4-bromo-3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270828.png)
![6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270830.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
![6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270834.png)
![6-bromo-N-(2,5-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270835.png)
![6-bromo-N-(3-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270837.png)
![6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270838.png)
![6-bromo-2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270839.png)